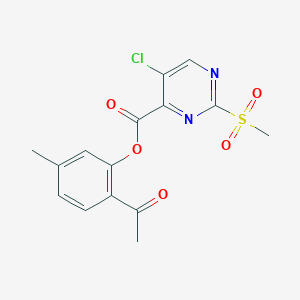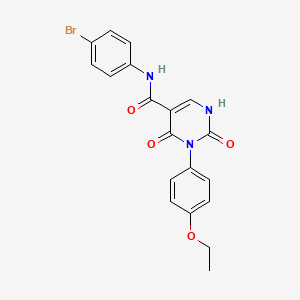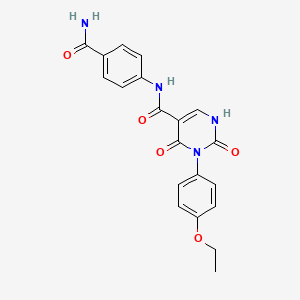![molecular formula C20H13Br2N3O3 B11294545 6-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11294545.png)
6-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-ブロモ-2-メトキシフェニル)-3-(4-ブロモフェニル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸は、ピラゾロピリジン類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性と潜在的な治療用途で知られています。構造中に臭素原子とメトキシ基が存在することは、それが独自の化学的および生物学的特性を示す可能性があることを示唆しています。
2. 製法
合成経路と反応条件
6-(5-ブロモ-2-メトキシフェニル)-3-(4-ブロモフェニル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、次のとおりです。
出発物質: 合成は、5-ブロモ-2-メトキシベンズアルデヒドと4-ブロモベンズアルデヒドの調製から始まります。
ピラゾール環の形成: これらのアルデヒドは、ヒドラジンと縮合反応を起こして対応するヒドラゾンを形成します。
環化: 次に、ヒドラゾンは環化してピラゾール環を形成します。
ピリジン環の形成: ピラゾール中間体は、適切な試薬とさらに反応させてピリジン環を形成し、ピラゾロピリジンコアを形成します。
カルボキシル化: 最後に、カルボキシル化反応によってカルボン酸基が導入されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、収率と効率を向上させるための触媒の使用が含まれます。
3. 化学反応解析
反応の種類
6-(5-ブロモ-2-メトキシフェニル)-3-(4-ブロモフェニル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸は、さまざまな化学反応を起こすことができます。これには、次のようなものがあります。
酸化: メトキシ基は酸化されてヒドロキシル基を形成することができます。
還元: 臭素原子は還元されて水素原子を形成することができます。
置換: 臭素原子は、アミノ基やヒドロキシル基などの他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムやパラジウム触媒の存在下での水素ガスなどの還元剤を使用することができます。
置換: 求核置換反応は、アジ化ナトリウムや水酸化ナトリウムなどの試薬を使用して行うことができます。
生成される主な生成物
酸化: ヒドロキシル誘導体の形成。
還元: 脱臭素化誘導体の形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
4. 科学研究への応用
6-(5-ブロモ-2-メトキシフェニル)-3-(4-ブロモフェニル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗炎症、抗癌特性を持つ生物活性化合物としての可能性が調査されています。
医学: さまざまな疾患の治療における潜在的な治療用途が探索されています。
産業: 新しい材料の開発や、特定の化学反応における触媒として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-methoxybenzaldehyde and 4-bromobenzaldehyde.
Formation of Pyrazole Ring: These aldehydes undergo a condensation reaction with hydrazine to form the corresponding hydrazones.
Cyclization: The hydrazones are then cyclized to form the pyrazole ring.
Formation of Pyridine Ring: The pyrazole intermediates are further reacted with suitable reagents to form the pyridine ring, resulting in the formation of the pyrazolopyridine core.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
6-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atoms can be reduced to form hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
6-(5-ブロモ-2-メトキシフェニル)-3-(4-ブロモフェニル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。それは、次のように作用する可能性があります。
酵素への結合: 生物学的プロセスに関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 細胞表面の受容体の活性を調節します。
シグナル伝達経路への影響: 細胞の成長、分化、およびアポトーシスを調節する経路に影響を与えます。
6. 類似の化合物との比較
類似の化合物
- 6-(5-ブロモ-2-メトキシフェニル)-3-(4-クロロフェニル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸
- 6-(5-ブロモ-2-メトキシフェニル)-3-(4-フルオロフェニル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸
独自性
6-(5-ブロモ-2-メトキシフェニル)-3-(4-ブロモフェニル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸は、2つの臭素原子とメトキシ基が存在することにより、類似体と比較して異なる化学的および生物学的特性を付与する可能性があります。これらの構造的特徴は、その反応性、結合親和性、および全体的な生物活性を影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 6-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-(5-bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
6-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of two bromine atoms and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C20H13Br2N3O3 |
|---|---|
分子量 |
503.1 g/mol |
IUPAC名 |
6-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H13Br2N3O3/c1-28-16-7-6-12(22)8-13(16)15-9-14(20(26)27)17-18(24-25-19(17)23-15)10-2-4-11(21)5-3-10/h2-9H,1H3,(H,26,27)(H,23,24,25) |
InChIキー |
KQYCFFTUIIMQRM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11294465.png)
![Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11294468.png)
![2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11294471.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11294473.png)


![5-{[(3,4-dimethylphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11294491.png)
![N-[4-(acetylamino)phenyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11294495.png)
![2-(4-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11294510.png)
![2-(3,5-dimethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11294511.png)
![N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11294519.png)

![N-(4-bromophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11294534.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11294560.png)
